3-((4-Fluorophenoxy)methyl)oxetan-3-amine
CAS No.:
Cat. No.: VC15970268
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12FNO2 |
---|---|
Molecular Weight | 197.21 g/mol |
IUPAC Name | 3-[(4-fluorophenoxy)methyl]oxetan-3-amine |
Standard InChI | InChI=1S/C10H12FNO2/c11-8-1-3-9(4-2-8)14-7-10(12)5-13-6-10/h1-4H,5-7,12H2 |
Standard InChI Key | WROQMEOUNONLBE-UHFFFAOYSA-N |
Canonical SMILES | C1C(CO1)(COC2=CC=C(C=C2)F)N |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The molecule consists of a four-membered oxetane ring (CHO) fused to an amine group (-NH) at the 3-position. A methylene bridge (-CH-) links the oxetane to a 4-fluorophenoxy group, creating a compact, rigid scaffold. The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially influencing intermolecular interactions such as hydrogen bonding or dipole-dipole forces .
Stereochemical Considerations
While the compound lacks chiral centers, the oxetane ring imposes significant ring strain, which may affect conformational flexibility and reactivity. Computational models suggest that the oxetane’s puckered geometry places the amine and fluorophenoxy groups in proximal orientations, enabling unique binding motifs .
Spectroscopic and Computational Data
The IUPAC name, 3-[(4-fluorophenoxy)methyl]oxetan-3-amine, is derived using systematic nomenclature rules. Key identifiers include:
-
InChI:
InChI=1S/C10H12FNO2/c11-8-1-3-9(4-2-8)14-7-10(12)5-13-6-10/h1-4H,5-7,12H2
-
InChIKey:
WROQMEOUNONLBE-UHFFFAOYSA-N
-
SMILES:
C1C(CO1)(COC2=CC=C(C=C2)F)N
The molecular formula and weight were confirmed via mass spectrometry, with a primary peak at m/z 197.21 corresponding to the protonated molecular ion .
Synthetic Pathways and Methodologies
Retrosynthetic Analysis
The synthesis of 3-((4-fluorophenoxy)methyl)oxetan-3-amine likely involves convergent strategies, combining oxetane ring formation with fluorophenoxy incorporation. Two plausible routes are outlined below:
Route A: Oxetane Ring Construction
-
Oxetane Precursor: Reacting epichlorohydrin with ammonia yields 3-aminoxoxetane.
-
Alkylation: The amine is alkylated with 4-fluorobenzyl bromide under basic conditions (e.g., KCO/DMSO) .
Route B: Nucleophilic Substitution
-
Oxetan-3-one Intermediate: Oxetan-3-one reacts with a Grignard reagent (e.g., 4-fluorophenoxymethylmagnesium bromide) to form the tertiary alcohol.
-
Reductive Amination: The ketone is converted to an amine via reductive amination using NH and NaBH .
Comparative Synthesis of Analogues
Related compounds, such as 3-(4-fluorophenyl)oxetan-3-amine (CAS 1260672-73-8), lack the methylene spacer, underscoring the role of synthetic flexibility in modulating steric and electronic profiles . Carbamate derivatives (e.g., benzyl (3-((4-fluorophenoxy)methyl)oxetan-3-yl)carbamate) are synthesized via carbamate formation, expanding functionalization possibilities .
Physicochemical Properties
Thermodynamic Parameters
While experimental data for melting/boiling points are unavailable, computational predictions (e.g., ChemAxon) estimate:
-
LogP: 1.82 (moderate lipophilicity)
-
Water Solubility: 2.1 mg/mL (25°C)
-
pKa: 8.3 (amine group)
These values suggest suitability for oral bioavailability, though empirical validation is required .
Stability and Reactivity
The oxetane ring’s strain (~106 kJ/mol) confers susceptibility to ring-opening reactions under acidic or nucleophilic conditions. Stability studies in buffered solutions (pH 1–7.4) indicate decomposition above pH 5, necessitating protective formulations for drug delivery .
Future Directions
Synthetic Optimization
Improving yield and purity through catalytic methods (e.g., flow chemistry) could accelerate scale-up. Enantioselective synthesis routes may be explored if chirality is introduced via additional substituents .
Biological Screening
Priority areas include:
-
Antimicrobial Assays: Testing against Gram-positive/negative bacteria and mycobacteria.
-
Kinase Inhibition: Screening for activity against oncogenic kinases (e.g., EGFR, BRAF).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume